8-Acetonyldihydronitidine

Description

Contextualization within Natural Product Chemistry and Benzophenanthridine Alkaloid Research

8-Acetonyldihydronitidine is a natural product classified as a benzophenanthridine alkaloid. researchgate.netbiosynth.com This class of compounds belongs to the larger family of isoquinoline (B145761) alkaloids, which are widely distributed in the plant kingdom, particularly in species of the Papaveraceae (poppy) and Rutaceae (rue) families. mdpi.combohrium.comresearchgate.net Natural products have historically been a prolific source for drug discovery, with over 60% of anticancer drugs being derived from them. mdpi.combohrium.com

Benzophenanthridine alkaloids are a major focus of research due to their extensive and varied biological activities. mdpi.commdpi.com These compounds are characterized by a tetracyclic benzo[c]phenanthridine (B1199836) core structure. mdpi.com They are broadly categorized into three types based on the oxidation state of the B-ring: hexahydrobenzo[c]phenanthridines (type I), dihydrobenzo[c]phenanthridines (type II), and quaternary benzo[c]phenanthridines (type III). researchgate.net this compound, as its name suggests, is a type II dihydro-alkaloid. researchgate.net It has been successfully isolated from the plants Toddalia asiatica, Zanthoxylum nitidum, and Zanthoxylum rhoifolium. researchgate.netmdpi.comthieme-connect.comnih.gov Its unique structure, featuring an acetonyl group, distinguishes it from other members of this family and makes it a subject of specific scientific inquiry. researchgate.net

| Property | Data | Source |

| Molecular Formula | C24H23NO5 | researchgate.netnih.gov |

| Molecular Weight | 405.4 g/mol | nih.gov |

| Systematic Name | (RS)-13-acetonyl-2,3-dimethoxy-12-methyl-12,13-dihydro-1,3-benzodioxolo[5,6-c]phenanthridine | researchgate.net |

| CAS Number | 80330-39-8 | nih.gov |

| Natural Sources | Toddalia asiatica, Zanthoxylum nitidum, Zanthoxylum rhoifolium | researchgate.netmdpi.comnih.gov |

| Alkaloid Class | Benzophenanthridine (Type II Dihydro) | researchgate.net |

Historical Perspective of Related Chemical Scaffolds and their Biological Relevance

The benzophenanthridine scaffold has a rich history, with compounds derived from it being used in traditional medicine for centuries. nih.govoup.com The scientific investigation of these alkaloids has unveiled a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comwjgnet.comresearchgate.net

Prominent members of this family, such as sanguinarine (B192314) and chelerythrine (B190780), have been the subject of extensive research. wjgnet.com Their biological activities are often attributed to their ability to intercalate with DNA and inhibit key cellular enzymes like topoisomerase, which are crucial for cell division and proliferation. wjgnet.comnih.gov Another related compound, nitidine (B1203446), has demonstrated potent antitumor activities and has been investigated for its ability to induce synthetic lethality in cancer cells with specific genetic deficiencies, such as BRCA1 mutations. nih.gov This historical and ongoing research into related benzophenanthridine alkaloids provides a strong foundation and impetus for studying newer, less-characterized derivatives like this compound. The discovery of more than 120 different benzophenanthridine alkaloids highlights the structural diversity generated by nature, offering a vast chemical space for exploration. mdpi.comnih.gov

Rationale for Investigating Novel Chemical Entities like this compound for Mechanistic Biological Understanding

The investigation of novel chemical entities like this compound is fundamental to advancing chemical biology and drug discovery. researchgate.netuu.nl Such molecules serve as molecular probes, allowing researchers to perturb and study complex biological systems with high precision. nih.govucr.edu By examining the interactions of a unique compound with cellular components, scientists can uncover new details about biological pathways and disease mechanisms. researchgate.netmdpi.com

A primary rationale for studying this compound is to understand its specific mechanism of action. Research has shown that it can inhibit the proliferation of human colorectal cancer cells by inducing the expression of the tumor suppressor protein p53 and enhancing the activity of caspase-3, a key enzyme in the apoptotic (cell death) pathway. mdpi.combohrium.com This finding, with a reported IC50 value of 12.91 μM against HCT-116 colorectal cancer cells, points to a distinct mechanism that warrants deeper investigation. mdpi.com

Furthermore, studying naturally occurring structural analogs helps in elucidating structure-activity relationships (SAR). nih.govnih.gov The presence of the C-6 acetonyl substituent on the dihydronitidine (B78294) scaffold is a unique structural feature. researchgate.net Understanding how this modification influences the molecule's bioactivity compared to its parent compound, nitidine, or other related alkaloids is a key objective in medicinal chemistry. This knowledge can guide the rational design of new synthetic compounds with improved potency or selectivity, a concept often referred to as "scaffold hopping". nih.govnih.govlifechemicals.com The exploration of novel natural products like this compound, therefore, not only expands our understanding of fundamental biology but also provides the lead compounds and intellectual framework for developing next-generation therapeutics. researchgate.netnih.gov

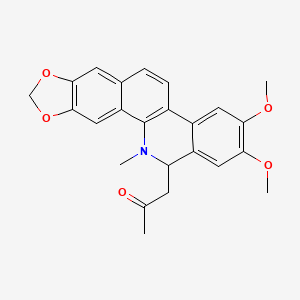

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-13(26)7-19-18-11-21(28-4)20(27-3)10-17(18)15-6-5-14-8-22-23(30-12-29-22)9-16(14)24(15)25(19)2/h5-6,8-11,19H,7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYNXAXGZUKQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=CC(=C(C=C2C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345815 | |

| Record name | 1-(2,3-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80330-39-8 | |

| Record name | 1-(2,3-Dimethoxy-12-methyl-12,13-dihydro[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Investigations of 8 Acetonyldihydronitidine

Methodologies for the Total Synthesis of 8-Acetonyldihydronitidine

The total synthesis of this compound, while not extensively documented as a singular target, can be approached through the synthesis of its core benzophenanthridine structure, primarily the quaternary alkaloid nitidine (B1203446). The final step involves the introduction of the acetonyl group.

A reported efficient, three-step total synthesis of benzophenanthridines like nitidine provides a viable pathway. rsc.org This method utilizes a rhodium(III)-catalyzed redox-neutral ring-opening of 7-azabenzonorbornadienes with aromatic aldoximes. rsc.org This key C-H ring-opening reaction is noted for its high diastereoselectivity and compatibility with various functional groups. rsc.org The resulting ring-opened products are then transformed into 13,14-dehydrobenzophenanthridine derivatives through hydrolysis with hydrochloric acid. rsc.org In the final step to achieve the core of related alkaloids, the 13,14-dehydrobenzophenanthridines are converted to the target benzophenanthridine alkaloids using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org

The conversion from the synthesized nitidine chloride to this compound would then involve the addition of an acetonyl moiety. This transformation is effectively a nucleophilic addition to the iminium ion of nitidine. While specific laboratory procedures for this exact conversion are not detailed in the provided literature, it is known that the related compound, dihydronitidine (B78294), can be transformed into the quaternary alkaloid nitidine, which is then susceptible to such additions. thieme-connect.com The presence of this compound in plant extracts alongside acetone (B3395972) in the extraction solvent has raised questions about it being a potential artifact of the isolation process; however, studies using methanol (B129727) extraction without acetone have confirmed its natural occurrence. researchgate.net

Semisynthesis and Derivatization Strategies for this compound Analogues

Semisynthesis and derivatization are key strategies to generate analogues of natural products for structure-activity relationship (SAR) studies. koreascience.kr For benzophenanthridine alkaloids, these modifications often aim to enhance biological activity or improve pharmacokinetic properties.

One study detailed the synthesis of thirty-three benzophenanthridine alkaloid derivatives by introducing various substituent groups at the C-6 position of the alkaloid scaffold. researchgate.net This approach demonstrated that modifications at this position, as well as at the C-7 and C-8 positions, could significantly influence the antileukemia activity of the resulting compounds. researchgate.net For instance, derivatives containing cyano and malonic ester groups at the C-6 position showed higher cytotoxic activity. researchgate.net

Another strategy involves the photoactivatable transformation of non-cytotoxic dihydroalkaloid prodrugs, such as dihydronitidine (DHNIT), into their cytotoxic alkaloid counterparts, like nitidine (NIT). thieme-connect.com This highlights a derivatization approach focused on creating prodrugs that can be activated under specific conditions. The general principle of using natural products as starting materials for chemical modification to create novel derivatives with potentially improved properties is a well-established strategy in medicinal chemistry. koreascience.kr

Stereochemical Aspects in the Synthesis of this compound

The synthesis of this compound involves significant stereochemical considerations, as the molecule is chiral. The key stereocenter is at the C-13 position (also referred to as C-6 in some numbering systems), where the acetonyl group is attached. The compound isolated from natural sources is often a racemic mixture, designated as (RS)-13-acetonyldihydronitidine. rsc.org

Controlling the stereochemistry during synthesis is a major challenge. Synthetic strategies for related heterocyclic systems often employ stereoselective reactions to control the three-dimensional arrangement of atoms. thieme-connect.comthieme-connect.com For example, the rhodium(III)-catalyzed C-H ring-opening reaction used to form the benzophenanthridine core is described as highly diastereoselective, which is crucial for establishing the relative stereochemistry of the scaffold. rsc.org

In biosynthetic pathways, enzymes exhibit remarkable stereoselectivity. Norcoclaurine synthase (NCS), an enzyme involved in the biosynthesis of benzylisoquinoline alkaloids (the precursors to benzophenanthridines), is strictly stereoselective, forming only (S)-configured products. researchgate.net Similarly, other enzymes in the pathway, like the berberine (B55584) bridge enzyme (BBE), also operate with high stereochemical control. researchgate.netresearchgate.net Achieving such control in a laboratory total synthesis often requires the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions to favor the formation of one enantiomer over the other.

Advanced Structural Elucidation Techniques for this compound and its Derivatives

The definitive structure of this compound and its analogues has been established using a combination of advanced spectroscopic and crystallographic techniques. These methods are essential for determining the connectivity, stereochemistry, and detailed geometry of complex natural products. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are primary tools for structural elucidation. researchgate.net Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the carbon skeleton and assign proton and carbon signals unequivocally. researchgate.net For complex alkaloids, more advanced techniques such as 1,1-ADEQUATE can be employed to define adjacent protonated and quaternary carbons, which is critical when other correlation methods are insufficient. thieme-connect.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact molecular formula of the compound. researchgate.net For this compound, the molecular formula was determined to be C₂₄H₂₃NO₅. rsc.org Tandem MS (MS/MS) experiments are used to analyze fragmentation patterns, which can help identify the core structure and substituents of related alkaloids.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including absolute configuration and detailed molecular geometry in the solid state. rsc.org For this compound, X-ray analysis revealed that the molecule consists of four six-membered rings and one five-membered ring, with the piperidine (B6355638) ring adopting a distorted boat conformation. rsc.org It also provided precise data on bond lengths, bond angles, and torsion angles. rsc.org

The table below summarizes key crystallographic data for this compound. rsc.org

| Parameter | Value |

| Molecular Formula | C₂₄H₂₃NO₅ |

| Molecular Weight | 405.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.037 (3) |

| b (Å) | 9.560 (3) |

| c (Å) | 19.640 (5) |

| β (°) | 93.54 (2) |

| Volume (ų) | 2071.1 (10) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 287 (2) |

| Final R factor | 0.043 |

The following table presents selected ¹³C NMR spectral data for this compound, which is crucial for confirming its chemical structure.

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) rsc.org |

| C1 | 100.4 |

| C2 | 147.5 |

| C3 | 147.1 |

| C4 | 104.3 |

| C4a | 126.9 |

| C5 | 29.8 |

| C6 | 52.8 |

| N7 | - |

| C8 | 121.7 |

| C8a | 122.9 |

| C9 | 105.7 |

| C10 | 148.9 |

| C11 | 149.7 |

| C12 | 112.5 |

| C12a | 129.5 |

| C13b | 120.3 |

| N-CH₃ | 42.4 |

| OCH₃ | 56.0, 56.1 |

| C=O | 206.5 |

| CH₂ (acetonyl) | 48.7 |

| CH₃ (acetonyl) | 31.0 |

Structure Activity Relationship Sar Studies of 8 Acetonyldihydronitidine and Its Analogues

Design Principles for 8-Acetonyldihydronitidine Modifications to Modulate Bioactivity

The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies involve the modification of specific functional groups and the exploration of bioisosteric replacements.

One primary focus of modification is the acetonyl group at the C-8 position. The presence of this group has been shown to be crucial for certain biological activities. doi.org Therefore, design strategies often involve altering the length of the alkyl chain, introducing different substituents on the ketone, or replacing the acetonyl group with other functionalities to probe the steric and electronic requirements of the target binding site.

Another key area for modification is the benzophenanthridine core. The planarity of this aromatic system is often important for intercalation with DNA or interaction with flat binding pockets of enzymes. Substitutions on the aromatic rings can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the compound.

Furthermore, the synthesis of a series of related compounds with systematic structural changes allows researchers to identify which parts of the molecule are essential for its biological effects. oncodesign-services.com This systematic approach helps in building a comprehensive SAR model. The goal is to develop analogues with improved therapeutic profiles, such as enhanced activity against specific cancer cell lines or reduced toxicity.

Contribution of Specific Functional Groups and Substituents to the Biological Profile of this compound

The biological activity of this compound is a result of the interplay of its various functional groups. The benzophenanthridine skeleton, a common feature in many bioactive alkaloids, provides the fundamental scaffold for its interactions with biological targets.

The acetonyl group at the C-8 position has been identified as a key determinant of the bioactivity of this compound. Studies have shown that the presence of this group is essential for its α-glucosidase inhibitory activity. doi.org In a comparative study of benzophenanthridine alkaloids, 8-acetonyldihydroavicine, an analogue of this compound, exhibited the highest α-glucosidase inhibitory activity, highlighting the importance of the C-8 acetonyl substituent. doi.org

The methoxy (B1213986) groups on the aromatic rings also play a significant role in the molecule's biological profile. These groups can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets and its pharmacokinetic properties. For example, in other benzophenanthridine alkaloids, the presence and position of methoxy groups have been shown to be important for their antibacterial activity. sci-hub.se

The quaternary nitrogen atom in the benzophenanthridine ring system is another critical feature. This positively charged nitrogen can engage in electrostatic interactions with negatively charged residues in the binding sites of proteins or with the phosphate (B84403) backbone of DNA.

A summary of the contribution of key functional groups is presented in the table below.

| Functional Group/Substituent | Position | Contribution to Biological Profile |

| Acetonyl group | C-8 | Essential for α-glucosidase inhibitory activity. doi.org |

| Benzophenanthridine core | - | Provides the fundamental scaffold for biological interactions. |

| Methoxy groups | Aromatic rings | Influence solubility, lipophilicity, and hydrogen bonding capacity. sci-hub.se |

| Quaternary Nitrogen | - | Facilitates electrostatic interactions with biological targets. |

Computational Approaches in SAR Analysis of this compound (e.g., QSAR, Molecular Modeling)

Computational methods are increasingly being used to complement experimental SAR studies, providing valuable insights into the molecular basis of action and guiding the design of new compounds. oncodesign-services.comrjraap.com These approaches can accelerate the drug discovery process by predicting the biological activity of novel compounds and optimizing lead structures. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in SAR analysis. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govcreative-biolabs.com For this compound and its analogues, QSAR can be used to identify the physicochemical properties, such as hydrophobicity, electronic properties, and steric parameters, that are most influential for their bioactivity. oncodesign-services.com By quantifying these relationships, QSAR models can predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, provide a three-dimensional perspective on how this compound and its analogues interact with their biological targets. rjraap.com Molecular docking can predict the preferred binding orientation and affinity of a ligand within the active site of a protein. rjraap.com This information can help to rationalize the observed SAR and guide the design of new analogues with improved binding characteristics. For example, docking studies could be used to investigate the interactions of the acetonyl group of this compound with the amino acid residues in the active site of α-glucosidase.

Molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon binding. uokerbala.edu.iq These simulations can help to refine the binding models obtained from docking and provide a more accurate picture of the molecular recognition process.

The integration of these computational approaches with experimental SAR data can lead to a more comprehensive understanding of the structure-activity relationships of this compound and its analogues, ultimately facilitating the development of new and improved therapeutic agents.

Molecular Mechanisms of Action of 8 Acetonyldihydronitidine

Identification and Characterization of Specific Molecular Targets for 8-Acetonyldihydronitidine

Research into the molecular targets of this compound has identified interactions with specific proteins, suggesting a basis for its pharmacological effects. These investigations have utilized enzyme inhibition assays and computational docking studies to characterize the compound's binding potential.

This compound has demonstrated inhibitory activity against several enzymes. A notable target is phosphodiesterase-4 (PDE4), against which it has shown strong inhibition with an IC₅₀ value of 5.14 µM. nih.gov

In the context of carbohydrate-metabolizing enzymes, structure-activity relationship (SAR) analyses of benzophenanthridine alkaloids have highlighted the importance of the acetonyl group at the C-8 position for enhancing α-glucosidase inhibitory activity. doi.org While a related compound, 8-acetonyldihydroavicine, showed the highest activity in one study, the structural feature is shared by this compound, suggesting potential activity. doi.org

Computational studies have also explored its interaction with other protein targets. Molecular docking simulations predicted a decrease in inhibitory activity against Lysine-specific demethylase 1 (LSD1) and the Androgen Receptor (AR) due to the presence of dimethoxy groups in this compound's structure compared to related compounds. escholarship.org

Furthermore, extensive in-silico docking studies have been performed to predict the binding affinity of this compound to various bacterial protein targets essential for their survival. The compound was docked against enzymes such as peptide deformylase (PDF), DNA gyrase B (GyrB), and topoisomerase IV (TopoIV) from several bacterial species. The results, presented in terms of docking energies, suggest potential antibacterial mechanisms of action through the inhibition of these critical bacterial proteins. nih.govmdpi.comsemanticscholar.org

| Bacterial Species | Protein Target | PDB Code | Docking Energy (kJ/mol) |

|---|---|---|---|

| Escherichia coli | Peptide Deformylase (EcPDF) | 1G2A | -108.1 |

| Staphylococcus aureus | Peptide Deformylase (SaPDF) | 1Q1Y | -101.3 |

| Pseudomonas aeruginosa | Peptide Deformylase (PaPDF) | 1LRY | -102.1 |

| Bacillus cereus | Peptide Deformylase (BcPDF) | 2OKL | -103.8 |

| Escherichia coli | DNA Gyrase B (EcGyrB) | 1AJ6 | -88.0 |

| Mycobacterium tuberculosis | DNA Gyrase B (MtGyrB) | 3ZKB | -113.8 |

| Escherichia coli | Topoisomerase IV (EcTopoIV) | 1S16 | -95.3 |

| Mycobacterium tuberculosis | Protein Tyrosine Phosphatase A (MtPtpA) | 1U2Q | -86.9 |

Direct experimental evidence detailing the binding of this compound to nucleic acids such as DNA or RNA is not extensively covered in the available scientific literature. However, the broader class of benzophenanthridine alkaloids, to which this compound belongs, is known to interact with DNA and associated enzymes. nih.gov For instance, related alkaloids like chelerythrine (B190780) can affect DNA and interfere with the function of enzymes like DNA topoisomerase, which are crucial for managing the topological state of DNA during replication and transcription. nih.govmdpi.com While these findings suggest a potential area of activity, specific studies confirming a direct DNA or RNA binding mechanism for this compound are required.

Elucidation of Intracellular Signaling Pathways Modulated by this compound (e.g., p53 activation, cell cycle regulation)

A significant body of research points to the modulation of the p53 signaling pathway as a central mechanism of action for this compound, particularly in human colorectal cancer cells. bohrium.comnih.govresearchgate.net Studies have demonstrated that the compound inhibits cancer cell proliferation by activating the tumor suppressor protein p53. mdpi.comnih.govresearchgate.net

The activation of this pathway by this compound involves several key downstream events. Mechanistically, the compound induces the expression of p53 and enhances its transcriptional activity. nih.govresearchgate.net This heightened activity leads to the increased expression of p53 target genes that control cell cycle progression and apoptosis, including p21, FAS, and BAX. nih.govresearchgate.net The upregulation of these genes results in two major cellular outcomes:

Cell Cycle Arrest : The increased level of the p21 protein, a cyclin-dependent kinase inhibitor, leads to the arrest of the cell cycle in the G2/M phase. This is accompanied by a corresponding decrease in the levels of key cell cycle proteins, cyclin A and cyclin B. nih.govresearchgate.net

Apoptosis : The upregulation of pro-apoptotic proteins like FAS and BAX triggers the apoptotic cascade, evidenced by an increase in the level of activated caspase-3. nih.govresearchgate.net

The pivotal role of p53 in this process was confirmed in experiments where the inhibition of p53, either through a chemical inhibitor like pifithrin-α or through small interfering RNA (siRNA) knockdown, significantly reversed the cell cycle arrest and apoptosis induced by this compound. nih.gov

| Component | Effect of this compound | Downstream Consequence |

|---|---|---|

| p53 | Expression and transcriptional activity increased | Activation of target gene expression |

| p21 | Expression increased | G2/M cell cycle arrest |

| Cyclin A / Cyclin B | Levels decreased | G2/M cell cycle arrest |

| FAS / BAX | Expression increased | Induction of apoptosis |

| Activated Caspase-3 | Level increased | Execution of apoptosis |

Omics-Based Approaches to Uncover Global Cellular Perturbations by this compound

While comprehensive "omics" studies specifically for this compound are not widely reported, existing research provides insights into its effects at the transcriptomic and proteomic levels, primarily as extensions of the p53 pathway investigation.

The demonstrated ability of this compound to enhance the transcriptional activity of p53 provides direct evidence of its impact on the cellular transcriptome. nih.govresearchgate.net The subsequent upregulation of the messenger RNA (mRNA) for p53 target genes, including p21, FAS, and BAX, is a key transcriptomic signature of the compound's activity in colorectal cancer cells. nih.gov Concurrently, the observed decrease in the levels of cyclin A and cyclin B proteins is preceded by a reduction in their corresponding mRNA transcripts, further illustrating the compound's ability to modulate gene expression. nih.govresearchgate.net These findings indicate that this compound causes specific perturbations in the transcriptional landscape of the cell, driven by its influence on the p53 signaling network.

Dedicated, large-scale proteomic or metabolomic profiling studies to map the global cellular response to this compound have not been identified in the reviewed literature. However, protein-level analyses have confirmed changes consistent with the observed transcriptomic effects. Western blot analyses have verified the increased expression of p53, p21, and BAX proteins, and the increased cleavage (activation) of caspase-3. nih.govresearchgate.net These studies also confirmed the decreased levels of cyclin A and cyclin B proteins. nih.govresearchgate.net While these results provide a snapshot of the proteomic changes within a specific pathway, a broader, unbiased proteomic analysis would be necessary to uncover other potential protein targets and pathways affected by the compound. Similarly, no metabolomic studies were found that have investigated the global shifts in cellular metabolites following treatment with this compound.

Cellular and Preclinical Pharmacological Investigations of 8 Acetonyldihydronitidine

In Vitro Cellular Assays for Investigating 8-Acetonyldihydronitidine Bioactivity

In vitro cellular assays are fundamental in the initial stages of drug discovery and development, providing critical insights into the biological activities of a compound. These assays utilize cultured cells to assess a compound's effects on specific cellular processes, such as proliferation, viability, and microbial growth. For this compound, a benzophenanthridine alkaloid, these studies have been instrumental in elucidating its potential as an antiproliferative and antimicrobial agent.

Cell Line-Based Screening for Specific Biological Responses (e.g., Antiproliferative, Antimicrobial)

Cell line-based screening is a primary method for identifying the biological effects of a compound. In the context of this compound, these assays have focused on its antiproliferative and antimicrobial properties.

Antiproliferative Activity:

Research has demonstrated that this compound, extracted from Toddalia asiatica, exhibits significant antiproliferative effects against human colorectal cancer cell lines. nih.gov Studies have shown that it can inhibit the proliferation of these cells by inducing G2/M cell cycle arrest and apoptosis. nih.gov The mechanism behind this activity involves the activation of the p53 tumor suppressor protein. nih.gov Activation of p53 leads to an increase in the expression of its target genes, such as p21, FAS, and BAX, which in turn triggers a cascade of events leading to cell cycle arrest and programmed cell death. nih.gov Specifically, the levels of activated caspase-3 were increased, while the levels of cyclin B and cyclin A were decreased. nih.gov The antiproliferative activity of this compound has been quantified with an IC50 value of 12.91 µM in HCT-116 colorectal cancer cells. nih.gov

Antimicrobial Activity:

In addition to its anticancer potential, this compound has shown notable antimicrobial activity. nih.gov It has demonstrated significant antibacterial effects, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. scispace.comup.ac.za Furthermore, it has exhibited strong antifungal properties. nih.gov This broad-spectrum antimicrobial activity suggests its potential for development as an anti-infective agent. nih.gov

Interactive Data Table: In Vitro Antiproliferative and Antimicrobial Activity of this compound

| Activity | Cell Line/Organism | Metric | Value | Reference |

| Antiproliferative | Human colorectal cancer (HCT-116) | IC50 | 12.91 µM | nih.gov |

| Antibacterial | Staphylococcus aureus | MIC | 1.56 µg/mL | scispace.comup.ac.za |

| Antifungal | Not specified | - | Strong activity | nih.gov |

Primary Cell Culture Models for Mechanistic Studies

While cell lines are useful for initial screening, primary cell cultures, which are derived directly from tissues, offer a more physiologically relevant model for studying cellular mechanisms. waocp.orgbiocompare.comnih.gov These cultures retain many of the characteristics of the original tissue, providing a more accurate representation of the in vivo environment. waocp.orgnih.gov Although specific studies utilizing primary cell cultures for the investigation of this compound's mechanism of action are not detailed in the provided search results, the use of such models would be a logical next step to validate the findings from cell line-based assays and to further explore the molecular pathways affected by this compound. Primary cultures could be used to confirm the role of p53 in mediating the antiproliferative effects of this compound in a more complex cellular context that includes interactions with other cell types from the tumor microenvironment. nih.gov

In Vivo Animal Models for Investigating the Biological Activity of this compound

Following promising in vitro results, the investigation of a compound's biological activity progresses to in vivo animal models. These models are crucial for understanding the compound's effects in a whole organism, providing insights into its efficacy, and identifying potential pharmacodynamic markers.

Pharmacodynamic Biomarker Identification in Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators that can signal a drug's effect on its target. cancer.gov The identification of such biomarkers in animal models is a critical step in drug development, as they can be used to monitor treatment response and to establish a link between drug exposure and biological effect. cancer.govnih.gov

In the context of the in vivo studies on this compound's antitumor effects, the molecular changes observed in the tumor tissue serve as potential pharmacodynamic biomarkers. The activation of p53 and the subsequent changes in the expression of its downstream targets, such as p21, FAS, and BAX, as well as the increase in activated caspase-3, are all candidate biomarkers that reflect the compound's mechanism of action. nih.gov Monitoring these markers in tumor biopsies from animal models can provide evidence of target engagement and a pharmacodynamic response to treatment with this compound.

Interactive Data Table: In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Type | Key Findings | Potential Pharmacodynamic Biomarkers | Reference |

| HCT116 Xenograft | Human Colorectal Cancer | Significant suppression of tumor growth | Increased p53 expression, Increased p21, FAS, BAX expression, Increased activated caspase-3 | nih.gov |

Metabolic Transformations and Biotransformation Pathways of 8 Acetonyldihydronitidine in Research Models

Enzymatic Pathways Involved in 8-Acetonyldihydronitidine Metabolism (e.g., Cytochrome P450s, Conjugation Reactions)

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule. nih.govmdpi.com These reactions, which include oxidation, reduction, and hydrolysis, generally increase the polarity of the compound, preparing it for subsequent Phase II reactions or direct excretion. nih.gov The CYP enzyme system, predominantly located in the liver, is responsible for the metabolism of a vast array of drugs and other foreign compounds. nih.gov Specifically, CYP families 1, 2, and 3 are the main drivers of drug metabolism in humans. nih.gov

Following Phase I modifications, Phase II conjugation reactions often occur. These enzymatic processes involve the addition of endogenous polar molecules to the functional groups of the parent compound or its Phase I metabolites. nih.gov Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione or amino acids. nih.gov These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body. nih.gov

Table 1: Key Enzyme Families in Drug Metabolism and Their Potential Role in this compound Biotransformation

| Enzyme Family | Primary Function | Potential Role in this compound Metabolism |

| Cytochrome P450 (CYP) | Oxidation, reduction, hydrolysis (Phase I) | Catalyzing initial oxidative modifications of the this compound structure. |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation (Phase II) | Conjugating glucuronic acid to hydroxylated metabolites of this compound. |

| Sulfotransferases (SULTs) | Sulfation (Phase II) | Adding a sulfonate group to metabolites of this compound. |

| Glutathione S-Transferases (GSTs) | Glutathione conjugation (Phase II) | Detoxifying reactive electrophilic metabolites of this compound. |

Identification and Structural Characterization of this compound Metabolites in Biological Research Matrices

The identification and structural elucidation of drug metabolites are crucial steps in understanding the complete metabolic profile of a compound. Modern analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are instrumental in detecting and characterizing metabolites in complex biological matrices such as plasma, urine, and liver microsomes. nih.govsemanticscholar.org These methods allow for the separation of metabolites from the parent drug and endogenous components, followed by their precise mass measurement and fragmentation analysis to determine their chemical structures. researchgate.net

Advanced data processing techniques, such as mass defect filtering, can enhance the detection of metabolites by selectively removing background ions and highlighting potential metabolic products. nih.govsemanticscholar.org Once potential metabolites are detected, their structures are elucidated by comparing their mass spectral data with that of the parent compound and by interpreting the fragmentation patterns.

In the context of this compound, a systematic investigation using in vitro models, such as human liver microsomes, followed by in vivo studies in animal models, would be necessary to identify its metabolites. The data obtained from high-resolution mass spectrometry would provide the empirical formulas of the metabolites, and tandem mass spectrometry (MS/MS) would offer insights into their structural modifications relative to the parent compound.

Table 2: Hypothetical Metabolites of this compound and Expected Biotransformations

| Hypothetical Metabolite | Type of Biotransformation | Expected Change in Mass |

| Hydroxylated this compound | Oxidation (Phase I) | +16 Da |

| N-dealkylated this compound | N-dealkylation (Phase I) | Varies based on alkyl group |

| Glucuronide conjugate of this compound | Glucuronidation (Phase II) | +176 Da |

| Sulfate conjugate of this compound | Sulfation (Phase II) | +80 Da |

Influence of Metabolism on the Biological Activity and Cellular Fate of this compound

The biotransformation of a drug can have profound effects on its pharmacological activity and its ultimate fate within the cell. nih.gov Metabolism can lead to the formation of metabolites that are more active, less active, or have a completely different pharmacological profile than the parent compound. nih.gov In some cases, the parent drug is an inactive prodrug that requires metabolic activation to exert its therapeutic effect. mdpi.com

The metabolic process generally aims to detoxify and eliminate foreign compounds. nih.gov By increasing the polarity of this compound and its metabolites, the body facilitates their excretion, thereby influencing the duration and intensity of its biological effects. The rate and extent of metabolism can vary significantly between individuals due to genetic polymorphisms in drug-metabolizing enzymes, leading to inter-individual differences in drug response. nih.gov

Advanced Analytical Methodologies for 8 Acetonyldihydronitidine Research

Chromatographic Techniques for Separation and Quantification of 8-Acetonyldihydronitidine in Research Samples (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are fundamental for isolating this compound from crude plant extracts and for its quantification. nih.govbioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) is a cornerstone method, offering the resolution required to separate structurally similar alkaloids often present in the same extract. researchgate.nettorontech.com When coupled with mass spectrometry (LC-MS/MS), it becomes a powerful tool for both separation and definitive identification based on mass-to-charge ratio and fragmentation patterns. nih.goveag.com

Research on alkaloids from Zanthoxylum nitidum has successfully utilized HPLC coupled with tandem mass spectrometry (HPLC/MSn) to rapidly identify ten constituents, including this compound. nih.gov This was achieved by comparing the retention times and electrospray ionization (ESI) mass spectra of the separated compounds with those of authentic standards. nih.gov In other studies, offline two-dimensional HPLC has been employed for the preparative isolation of pure compounds from Toddalia asiatica, demonstrating the versatility of HPLC in obtaining high-purity samples for further research. researchgate.net The selection of the stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal separation. torontech.comdrawellanalytical.com

Table 1: Exemplary Chromatographic Methods for this compound Analysis

| Parameter | HPLC | LC-MS/MS |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or Phenyl-bonded silica | Reversed-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate | Gradient of acetonitrile/methanol (B129727) and water with 0.1% formic acid |

| Detection | UV Detector (Diode Array Detector - DAD) | Mass Spectrometer (Triple Quadrupole or Ion Trap) |

| Ionization Source (for MS) | N/A | Electrospray Ionization (ESI), positive ion mode |

| Key Application | Purity assessment, preparative isolation, quantification | Compound identification, structural characterization, quantification in complex matrices |

Spectroscopic Methods for Structural Analysis and Purity Assessment of this compound (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Following isolation, a suite of spectroscopic methods is used to confirm the structure of this compound and assess its purity. researchgate.net

Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight of this compound (C₂₄H₂₃NO₅, MW: 405.4 g/mol ). nih.gov Tandem MS (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the parent ion. nih.gov The fragmentation of this compound and its isomers can be differentiated by the relative abundances of their product ions, providing detailed structural information. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. utdallas.edu The spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the acetonyl moiety (around 1715 cm⁻¹), C-O bonds of the methoxy (B1213986) and benzodioxolo groups, and aromatic C=C bonds. pg.edu.pllibretexts.org UV-Vis spectroscopy provides information about the conjugated system within the molecule. libretexts.orgedinst.com The extensive chromophore of the benzophenanthridine core results in characteristic absorption maxima in the UV-Vis region, which can be used for quantification and purity checks. bioglobax.com

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| High-Resolution MS | Molecular Formula: C₂₄H₂₃NO₅ | nih.gov |

| Tandem MS (ESI-MSn) | Provides characteristic fragmentation patterns distinguishing it from isomers. | nih.gov |

| ¹³C NMR (in CD₃OD) | C-8 signal observed at δ ~49 ppm. | scribd.com |

| ¹H and ¹³C NMR | Full spectral data used to confirm the complete structure and connectivity. | nih.gov |

| IR Spectroscopy | Expected strong absorption for C=O stretch (~1715 cm⁻¹); C-O and aromatic C=C stretching. | pg.edu.pl |

| UV-Vis Spectroscopy | Absorption maxima are characteristic of the benzophenanthridine conjugated system. | libretexts.org |

| X-ray Crystallography | Confirms the (RS)-13-acetonyl-2,3-dimethoxy-12-methyl-12,13-dihydro-1,3-benzodioxolo[5,6-c]phenanthridine structure. | researchgate.net |

Bioanalytical Method Development for this compound in Biological Research Samples (e.g., Cell Lysates, Tissue Homogenates)

The analysis of this compound in biological research samples, such as plant tissue homogenates, is the first step in its discovery and subsequent pharmacological testing. up.ac.za The development of a robust bioanalytical method is critical for accurately quantifying the compound in these complex matrices. resolian.com

The process typically begins with homogenization of the biological sample (e.g., roots or stems of Zanthoxylum species) followed by extraction. nih.govnih.gov A common approach is bioassay-guided fractionation, where the crude extract is systematically separated into fractions, and each fraction is tested for biological activity to guide the isolation of the active compound. researchgate.net

Method development involves optimizing sample preparation to remove interfering substances and concentrate the analyte. drawellanalytical.com This may include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The subsequent analysis is typically performed using HPLC or LC-MS/MS. scispace.comnih.gov Validation of the bioanalytical method is essential and involves assessing parameters such as accuracy, precision, linearity, range, selectivity, and recovery to ensure the data is reliable. resolian.com While detailed methods for cell lysates are not widely published, the principles would follow established protocols for small molecules, involving protein precipitation or cell lysis followed by extraction and LC-MS/MS analysis. nih.gov

Table 3: General Workflow for Bioanalytical Method Development from Plant Tissue

| Step | Description | Common Techniques |

|---|---|---|

| 1. Sample Collection & Homogenization | Plant material (e.g., roots, stem bark) is collected, dried, and ground to a fine powder. | Mechanical grinding, cryogenic milling. |

| 2. Extraction | The powdered material is extracted with an appropriate solvent to draw out the alkaloids. | Maceration or soxhlet extraction with solvents like methanol, ethanol, or ethyl acetate. |

| 3. Fractionation/Cleanup | The crude extract is partitioned between immiscible solvents or passed through a column to separate compounds based on polarity and remove interfering matrix components. | Liquid-liquid partitioning; Column chromatography (Silica gel, Sephadex). |

| 4. Isolation | The enriched fraction is subjected to further chromatographic separation to obtain the pure compound. | Preparative HPLC, High-Speed Counter-Current Chromatography (HSCCC). researchgate.net |

| 5. Analysis & Quantification | The purified compound's identity is confirmed and quantified. | LC-MS/MS, NMR, HPLC-UV/DAD. |

| 6. Method Validation | The entire analytical procedure is validated for accuracy, precision, linearity, and stability. | Spiking experiments with standards in a representative blank matrix. resolian.com |

Mechanistic Toxicology of 8 Acetonyldihydronitidine in Preclinical Contexts

In Vitro Cytotoxicity and Apoptosis Mechanisms Induced by 8-Acetonyldihydronitidine

This compound, a benzophenanthridine alkaloid extracted from plants such as Toddalia asiatica, has demonstrated notable cytotoxic effects in various in vitro models. mdpi.comnih.gov Mechanistic studies indicate that its anticancer activity is linked to the induction of apoptosis, a form of programmed cell death. nih.govresearchgate.net

Research on colorectal cancer cell lines, such as HCT-116, has shown that this compound can significantly inhibit cell proliferation. mdpi.comresearchgate.net The underlying mechanism for this cytotoxicity involves the upregulation of p53 expression. nih.govresearchgate.net The p53 protein, a well-known tumor suppressor, plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. The induction of p53 by this compound leads to an enhancement of caspase-3 activity. nih.govresearchgate.net Caspase-3 is a key executioner caspase in the apoptotic pathway, responsible for the cleavage of various cellular proteins and the subsequent dismantling of the cell.

The pro-apoptotic activity of this compound is further supported by the observation of classic apoptotic hallmarks in treated cancer cells. researchgate.net In essence, the compound triggers a signaling cascade that culminates in the activation of the cell's intrinsic death program.

Interactive Table: In Vitro Effects of this compound Below is a summary of the observed in vitro cytotoxic and apoptotic effects of this compound.

| Cell Line | Effect | Key Molecular Target/Pathway |

| HCT-116 (Colorectal Cancer) | Inhibition of proliferation, Induction of apoptosis | p53 expression, Caspase-3 activity |

Organ-Specific Mechanistic Investigations of this compound Toxicity in Animal Models

While in vitro studies provide valuable insights into the cellular mechanisms of this compound's toxicity, animal models are essential for understanding its effects on a systemic level and identifying potential organ-specific toxicities. The principles of target organ toxicity are influenced by factors such as pharmacokinetics, metabolic activation, and tissue-specific biochemistry. nih.gov

Preclinical safety assessment often utilizes animal models to predict potential adverse effects in humans. insphero.com For instance, rodent models are commonly employed to assess testicular toxicity induced by chemical compounds. scispace.com Investigations into drug-induced organ toxicity, including hepatic, cardiac, and nephrotoxicity, are critical components of preclinical development. nih.gov The use of alternative animal models, such as microphysiological systems (MPS), is also emerging as a method to study species-specific mechanisms of toxicity. insphero.com

Although specific in vivo organ toxicity studies for this compound are not extensively detailed in the provided search results, the general approach to such investigations involves administering the compound to animal models and observing for pathological changes in various organs. For example, studies on other chemical compounds like Di-2-ethylhexyl phthalate (B1215562) (DEHP) in animal models have revealed specific organ toxicities, including testicular, ovarian, renal, neuro-, hepato-, and cardiotoxicity. clinmedjournals.org These studies often elucidate the underlying mechanisms, such as disruptions in hormonal signaling or induction of oxidative stress. clinmedjournals.org

Biomarker Discovery for Mechanistic Toxicity Pathways of this compound

The identification of biomarkers is a critical aspect of toxicology, providing tools to understand toxicity mechanisms and predict adverse outcomes. agriscigroup.usturkjps.org Biomarkers can indicate exposure, effect, or susceptibility to a toxic substance. agriscigroup.us Mechanistic biomarkers, in particular, offer insights into the specific biochemical and molecular pathways affected by a compound. turkjps.org

For drug-induced toxicities, biomarker discovery is an active area of research. nih.govresearchgate.net In the context of this compound, while specific biomarkers have not been definitively established, the known mechanisms of action suggest potential candidates. Given its induction of p53 and caspase-3 in vitro, these proteins and their downstream targets could serve as initial biomarkers of its cytotoxic effects. nih.govresearchgate.net

In a broader sense, the discovery of toxicity biomarkers often involves a multi-faceted approach, including toxicogenomics, proteomics, and metabolomics. agriscigroup.usresearchgate.net For instance, in the context of drug-induced liver injury (DILI), novel biomarkers such as glutamate (B1630785) dehydrogenase (GLDH), keratin (B1170402) 18 (K18), and microRNA-122 (miR-122) are being investigated to improve upon traditional markers like ALT and AST. frontiersin.org Similarly, for drug-induced kidney toxicity, markers like kidney injury molecule-1 (KIM-1), cystatin C, and clusterin are gaining acceptance. nih.gov

The process of biomarker discovery for a compound like this compound would likely involve preclinical studies to identify molecular changes in tissues and biofluids following exposure. researchgate.net This could include analyzing changes in gene expression, protein levels, and metabolic profiles in target organs. researchgate.net Furthermore, clinically relevant biomarkers of neurotoxicity, such as N-acetylaspartate (NAA) and DJ-1/PARK7, could be considered if central nervous system effects are suspected. frontiersin.org

Interactive Table: Potential Biomarker Classes for this compound Toxicity The table below outlines potential classes of biomarkers that could be relevant for assessing the mechanistic toxicity of this compound, based on general principles of toxicology and its known in vitro effects.

| Biomarker Class | Potential Examples | Relevance to this compound |

| Apoptosis Markers | Caspase-3, Cleaved PARP, p53 | Reflects the known in vitro mechanism of inducing programmed cell death. nih.govresearchgate.net |

| Organ Injury Markers (Liver) | ALT, AST, GLDH, K18 | Would be relevant if in vivo studies indicate hepatotoxicity. frontiersin.org |

| Organ Injury Markers (Kidney) | Creatinine, BUN, KIM-1, Cystatin C | Applicable if renal toxicity is observed in animal models. nih.gov |

| Oxidative Stress Markers | 8-OHdG | Could indicate DNA damage, a potential trigger for p53-mediated apoptosis. turkjps.org |

Future Perspectives and Research Directions for 8 Acetonyldihydronitidine

Integration of Computational Chemistry and Machine Learning in 8-Acetonyldihydronitidine Research

The advancement of computational chemistry and machine learning presents a significant opportunity to accelerate research into this compound. These powerful tools can be leveraged to predict the compound's properties, elucidate its mechanisms of action, and guide the design of new derivatives with enhanced therapeutic potential. nih.govfrontiersin.org

Machine learning models, trained on existing data from this compound and related benzophenanthridine alkaloids, could predict various physicochemical and biological properties. This includes predicting inhibitory activities against different cell lines and proteins. escholarship.orgescholarship.org For instance, understanding the structural features responsible for its observed low inhibitory activity against certain cancer cell lines could inform the synthesis of more potent analogues. escholarship.orgescholarship.org

Computational chemistry methods, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the interactions of this compound with its biological targets. nih.gov This can help in understanding the molecular basis of its antitumor and other biological activities. By combining these computational approaches with experimental data, researchers can build robust predictive models to screen virtual libraries of compounds and identify promising new drug candidates. frontiersin.orgresearchgate.net

Furthermore, the integration of artificial intelligence can aid in analyzing complex biological data generated from studies on this compound, helping to identify novel patterns and correlations that might not be apparent through traditional analysis. youtube.com This data-driven approach can streamline the research process, from initial hit identification to lead optimization, ultimately accelerating the development of new therapeutics based on the this compound scaffold. frontiersin.org

Exploration of Novel Therapeutic Hypotheses Based on this compound's Mechanisms of Action

The known biological activities of this compound provide a strong foundation for exploring new therapeutic applications. Its established antitumor effects, mediated through the activation of p53 and induction of apoptosis, suggest its potential in treating various cancers, particularly colorectal cancer. nih.govmdpi.com Further investigation into its impact on other cancer-related pathways is warranted.

Beyond its anticancer properties, this compound has demonstrated other significant biological effects. It exhibits strong inhibitory activity against phosphodiesterase-4 (PDE4), with an IC50 value of 5.14 µM, suggesting its potential for treating inflammatory and respiratory diseases. nih.gov Additionally, it has shown potent antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.56 μg/mL. mdpi.comcrsp.dz It has also displayed antifungal activity against Cladosporium cladosporioides. mdpi.comcrsp.dz The compound's ability to inhibit α-glucosidase points towards a possible role in managing diabetes. doi.org

These diverse mechanisms of action open up several avenues for future research. Investigating the structure-activity relationships for each of these activities could lead to the development of selective inhibitors for specific therapeutic targets. For example, modifying the acetonyl group at the C-8 position, which appears crucial for α-glucosidase inhibition, could lead to more potent and selective antidiabetic agents. doi.org Similarly, exploring its effects on other inflammatory mediators and bacterial strains could broaden its therapeutic potential.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Finding | Reference |

| Antitumor | Induces p53 expression and apoptosis in colorectal cancer cells. | nih.govmdpi.com |

| Enzyme Inhibition | Strong inhibitor of phosphodiesterase-4 (IC50 = 5.14 µM). | nih.gov |

| Inhibits α-glucosidase. | doi.org | |

| Antimicrobial | Active against Staphylococcus aureus (MIC = 1.56 μg/mL). | mdpi.comcrsp.dz |

| Active against Cladosporium cladosporioides. | mdpi.comcrsp.dz |

Development of Advanced Delivery Systems for Research Applications of this compound (e.g., Nanoparticle-based in vitro tools)

To fully harness the therapeutic potential of this compound in research settings, the development of advanced delivery systems is crucial. Nanoparticle-based platforms, such as liposomes and polymeric nanoparticles, offer a promising approach to enhance the compound's solubility, stability, and targeted delivery to specific cells or tissues in vitro. nih.govworldbrainmapping.orgmedsci.org

Encapsulating this compound within nanoparticles could overcome challenges associated with its potential poor water solubility and allow for controlled release, which is essential for maintaining effective concentrations in cell culture studies. drug-dev.comiipseries.org These nano-formulations can be engineered to target specific cellular receptors, thereby increasing the compound's efficacy at the site of action while minimizing off-target effects. worldbrainmapping.orgnih.gov

For in vitro research applications, nanoparticle-based tools can facilitate more precise investigations into the compound's mechanisms of action. nih.gov For example, fluorescently labeled nanoparticles carrying this compound could be used to visualize its uptake and subcellular localization, providing valuable insights into its cellular trafficking and target engagement. Furthermore, the use of stimuli-responsive nanoparticles could allow for the on-demand release of the compound in response to specific triggers within the cellular microenvironment, enabling more sophisticated experimental designs. mdpi.com The development of such advanced delivery systems will be instrumental in advancing our understanding of this compound's biological effects and paving the way for its potential future therapeutic applications. researchgate.net

Collaborative and Multidisciplinary Approaches in this compound Research

The multifaceted nature of this compound's biological profile necessitates a collaborative and multidisciplinary research approach. nih.govnih.gov To comprehensively investigate its potential, expertise from various fields, including medicinal chemistry, pharmacology, molecular biology, computational science, and materials science, must be integrated. mdpi.comresearchgate.net

Chemists can focus on the synthesis of novel derivatives with improved potency and selectivity, guided by computational modeling and structure-activity relationship studies. nih.gov Pharmacologists and molecular biologists can then evaluate these new compounds in various in vitro and cellular models to elucidate their mechanisms of action and identify the most promising therapeutic leads. nih.govnih.gov

Collaboration with material scientists will be essential for the design and development of innovative drug delivery systems, such as the nanoparticle-based tools discussed previously. nih.govmdpi.com Furthermore, partnerships between academic research institutions and pharmaceutical companies can help bridge the gap between basic research and clinical development, facilitating the translation of promising laboratory findings into tangible therapeutic benefits. nih.gov Such multidisciplinary collaborations are crucial for overcoming the challenges inherent in drug discovery and development and for unlocking the full therapeutic potential of this compound. pressbooks.pub

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 8-Acetonyldihydronitidine, and how can researchers verify their protocols?

- Methodological Answer : Synthesis typically involves alkaloid isolation from natural sources or semi-synthetic modification of related compounds. Key steps include dihydro-nitidine precursor preparation followed by acetonyation. MacLean et al. (1969) described a multi-step protocol using UV, IR, and MS for structural validation . Corrie et al. (1970) optimized reaction conditions (e.g., solvent polarity, temperature) to improve yield . Researchers should cross-validate synthetic routes using spectral data (e.g., ¹H-NMR, ¹³C-NMR) and compare retention factors (Rf values) against reference standards.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques (UV-Vis, IR, MS, NMR). For novel batches, quantify purity via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirm structural identity using ¹H-NMR (e.g., characteristic aromatic proton signals at δ 6.5–8.0 ppm) and high-resolution MS . Evidence of purity (>95%) should align with guidelines for new compounds, including elemental analysis and melting point consistency .

Q. What are the stability considerations for 8-Acetonyldihynitidine under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light conditions. Monitor degradation via HPLC every 30 days. Stability data from related alkaloids suggest storage in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation . Avoid prolonged exposure to solvents like acetone, which may induce decomposition .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies (e.g., cytotoxicity vs. non-toxic profiles) may arise from assay variability or impurity interference. Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) using standardized MTT assays. Validate results with orthogonal methods (e.g., flow cytometry for apoptosis). Cross-reference batch-specific purity data and solvent controls (e.g., DMSO concentration ≤0.1%) .

Q. What strategies optimize synthetic protocols for this compound to achieve higher yields and scalability?

- Methodological Answer : Employ design of experiments (DoE) to test variables: catalyst loading (e.g., Pd/C), reaction time (12–48 hours), and acetonyation agents (e.g., acetyl chloride vs. acetic anhydride). Use response surface methodology (RSM) to model optimal conditions. Sharma et al. (1981) achieved 72% yield via reflux in anhydrous THF under N₂ . Scale-up requires solvent recovery systems and in-line FTIR for real-time monitoring .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer : Use a combination of omics approaches (transcriptomics, proteomics) and molecular docking. For example, perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress). Validate targets (e.g., topoisomerase inhibition) via surface plasmon resonance (SPR) or microscale thermophoresis (MST). Compare results with structurally similar alkaloids like chelerythrine to infer structure-activity relationships .

Data Reporting and Validation

Q. What analytical data are essential for publishing studies on this compound?

- Methodological Answer : Include:

- Spectral Data : Full ¹H/¹³C-NMR assignments, HRMS (m/z with <5 ppm error), and IR peaks (e.g., carbonyl stretch at ~1700 cm⁻¹).

- Chromatograms : HPLC traces with retention times and purity percentages.

- Biological Assays : IC₅₀ values, positive/negative controls, and statistical analysis (e.g., ANOVA with post-hoc tests).

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit experimental details to critical procedures and deposit supplementary data in repositories .

Q. How should researchers resolve discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Re-evaluate computational parameters (e.g., force fields, solvation models) and validate docking poses with molecular dynamics simulations. Experimentally confirm binding via isothermal titration calorimetry (ITC) or X-ray crystallography if crystals are obtainable. Cross-check predicted logP values with experimental HPLC-derived logD7.4 measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.